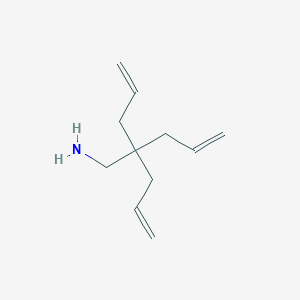

2,2-Diallylpent-4-en-1-amine

Übersicht

Beschreibung

2,2-Diallylpent-4-en-1-amine is a chemical compound with the molecular formula C11H19N . It has a molecular weight of 165.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 230.6±9.0 °C and a predicted density of 0.830±0.06 g/cm3 . The compound is in liquid form . Its pKa value is predicted to be 10.07±0.15 .Wissenschaftliche Forschungsanwendungen

Bioconjugation Techniques

2,2-Diallylpent-4-en-1-amine, as a primary amine, plays a significant role in bioconjugation techniques. The primary amine is a critical functional group used extensively in synthetic chemistry, biology, and materials science. It serves as a functional group handle in molecules for ligation to other molecules, impacting various scientific fields. A novel method based on the trapping of amine groups via a functionalized dialdehyde group is used in cell-surface engineering and materials science applications (Elahipanah, O’Brien, Rogozhnikov & Yousaf, 2017).

Synthesis of Amino Compounds

The reduction of nitro compounds to form amines is an important process in organic chemistry. Amines, including those derived from this compound, have applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. Graphene-based catalysts have shown increased efficiency in the reduction of nitro compounds to amines (Nasrollahzadeh, Nezafat, Gorab & Sajjadi, 2020).

Development of Biologically Active Compounds

This compound and related amines are integral in the formation of allylic amines, which are crucial in scientific research, including biologically active compound library construction. These compounds are vital in the development of new drugs and therapies (Wang, Mo, Cheng & Bao, 2012).

Catalyst Synthesis

Amines, including this compound, are used in the synthesis of catalysts for various chemical reactions. For example, amine-catalyzed coproduction of dialkyl carbonates and 1,2-diols from epoxides, alcohols, and carbon dioxide has been explored. This process highlights the versatility and importance of amines in catalysis (Kishimoto & Ogawa, 2004).

Amine Synthesis and Modification

The ability to modify amines, including this compound, has numerous applications in synthetic organic chemistry. This includes the development of efficient C-N bond-forming methods, which are essential for creating a variety of biologically active natural products and pharmaceutical ingredients (Kattamuri, Yin, Siriwongsup, Kwon, Ess, Li, Li, Yousufuddin, Richardson, Sutton & Kürti, 2017).

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by 2,2-Diallylpent-4-en-1-amine are currently unknown Given its structure, it may be involved in reactions with enzymes or other proteins, potentially altering their function and affecting downstream cellular processes

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .

Safety and Hazards

The compound is classified as dangerous with hazard statements H315-H319-H225 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Eigenschaften

IUPAC Name |

2,2-bis(prop-2-enyl)pent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-6H,1-3,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULCVSKHAEYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

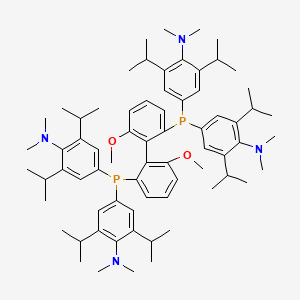

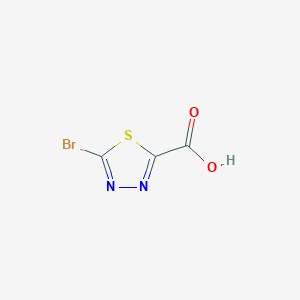

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

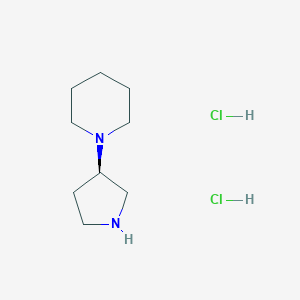

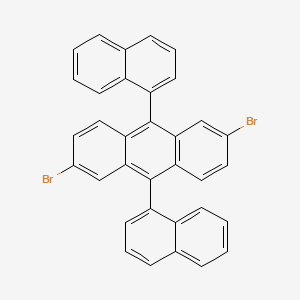

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)